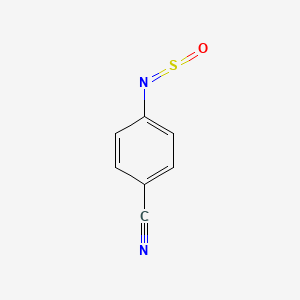

4-(Sulfinylamino)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52326-09-7 |

|---|---|

Molecular Formula |

C7H4N2OS |

Molecular Weight |

164.19 g/mol |

IUPAC Name |

4-(sulfinylamino)benzonitrile |

InChI |

InChI=1S/C7H4N2OS/c8-5-6-1-3-7(4-2-6)9-11-10/h1-4H |

InChI Key |

MIVBQKHQYGCXHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=S=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Sulfinylamino Benzonitrile

Precursor Synthesis: Advanced Routes to 4-Aminobenzonitrile (B131773) and Related Aromatic Amines

The formation of 4-aminobenzonitrile can be achieved through various methods, including ammonolysis, cyanation, and aromatic amination.

Ammonolysis Approaches

One common method for synthesizing 4-aminobenzonitrile is through the ammonolysis of 4-chlorobenzonitrile (B146240). bloomtechz.com This reaction is typically carried out using ammonia (B1221849) water in ethanol (B145695) as a catalyst. bloomtechz.com The process involves the hydrolysis of 4-chlorobenzonitrile at room temperature. bloomtechz.com In a typical procedure, 4-chlorobenzonitrile is mixed with ammonia water and ethanol, followed by the addition of sodium hydroxide. bloomtechz.com The reaction proceeds over 24 hours, after which the pH is neutralized with hydrochloric acid to precipitate the product. bloomtechz.com

Another approach involves the reaction of 4-nitrobenzonitrile (B1214597) with ammonia water at boiling temperatures for 2 hours. bloomtechz.com The resulting precipitate is then filtered and washed to yield 4-aminobenzonitrile. bloomtechz.com

A novel method for preparing 4-amino-2-trifluoromethyl benzonitrile (B105546) involves the aminolysis of 4-fluoro-2-trifluoromethyl benzonitrile. google.com In this process, the starting material is dissolved in ethanol, and liquefied ammonia is introduced. google.com The reaction is then heated in a sealed vessel to 120°C for 8 hours to produce the crude product, which is subsequently refined. google.com

Cyanation Strategies

Cyanation offers another route to 4-aminobenzonitrile. One strategy involves the reaction of 4-chlorobenzonitrile with potassium cyanide to produce 4-cyanobenzonitrile, which is then hydrolyzed with ammonia water to obtain 4-aminobenzonitrile. bloomtechz.com

A photolytic approach has also been demonstrated for the synthesis of electron-donating substituted benzonitriles. rsc.org For instance, 4-aminobenzonitrile has been synthesized from 4-chloroaniline (B138754) and potassium cyanide in a mixture of acetonitrile (B52724) and water, irradiated for 15 hours. rsc.org Similarly, 2-aminobenzonitrile (B23959) can be obtained from 2-chloroaniline (B154045) under similar conditions, though with a longer reaction time of 40 hours. rsc.org

The synthesis of 2-chloro-4-aminobenzonitrile can be achieved from 2-chloro-4-nitrobenzonitrile (B1360291) through reduction. googleapis.com

Aromatic Amination Methods

Aromatic amination provides an alternative pathway to 4-aminobenzonitrile. One such method involves the reaction of 4-chlorobenzonitrile with ethylenediamine (B42938) at high temperatures. bloomtechz.com Another approach starts with the copper-catalyzed reaction of acetophenone (B1666503) and aniline (B41778) to produce 4-phenylacetophenone, which then undergoes hydrogen reduction, amidation, and hydrolysis to yield 4-aminobenzonitrile. bloomtechz.com

Direct Synthesis of 4-(Sulfinylamino)benzonitrile

The direct synthesis of this compound is achieved through the reaction of 4-aminobenzonitrile with thionyl chloride.

Condensation Reactions with Thionyl Chloride and Primary Amines

The synthesis of N-sulfinylanilines, such as this compound, is commonly achieved by treating an aniline with thionyl chloride. wikipedia.org The general reaction is as follows:

3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl wikipedia.org

This reaction highlights that for every mole of the N-sulfinylaniline produced, two moles of the parent aniline are converted into its hydrochloride salt. wikipedia.org

A specific example is the preparation of N-sulfinylaniline itself, where aniline is treated with thionyl chloride. wikipedia.org

Optimized Reaction Conditions and Catalyst Systems

While the direct condensation with thionyl chloride is a primary method, research has also focused on optimizing reaction conditions and exploring catalyst systems for the synthesis of related N-sulfinyl- and N-sulfonylimines. researchgate.net For instance, an efficient one-pot synthesis of N-sulfinyl- and N-sulfonylimines has been developed using a combination of CuI, L-proline, and TEMPO for the condensation of alcohols with sulfinamides or sulfonamides under mild and green conditions. researchgate.net Although not directly for this compound, these advancements in catalyst systems for similar compounds suggest potential avenues for optimizing its synthesis.

Derivatization from Sulfinylamine Precursors

The synthesis of this compound is most commonly and efficiently achieved by starting with a precursor that already contains the benzonitrile moiety. The primary method involves the reaction of 4-aminobenzonitrile with thionyl chloride (SOCl₂). This reaction directly installs the N-sulfinyl group onto the aniline nitrogen.

While derivatization of a pre-existing sulfinylamine to introduce a functional group is a known strategy in organic synthesis, the introduction of a benzonitrile group onto an N-sulfinylamine precursor is not a commonly reported or practical approach. The reason for this lies in the typical synthetic strategies for introducing a nitrile group and the reactivity of N-sulfinylamines.

Strategies for Introducing the Benzonitrile Moiety

The introduction of a nitrile group onto an aromatic ring, a process known as cyanation, can be achieved through various methods, including the Sandmeyer and Rosenmund-von Braun reactions, or palladium-catalyzed cyanation. These reactions typically start with an aryl halide, diazonium salt, or a sulfonic acid as the precursor.

Applying these methods to an N-sulfinylamine precursor, for instance, N-sulfinylaniline, to generate this compound would be a challenging and inefficient multi-step process. The N-sulfinylamine group is sensitive to various reagents and reaction conditions, including strong acids, bases, and certain metals, which are often employed in cyanation reactions. This could lead to the decomposition of the sulfinylamine functional group.

Given these considerations, the most logical and widely adopted synthetic strategy for this compound is the direct sulfinylation of 4-aminobenzonitrile. This approach is more atom-economical and avoids the potential complications associated with modifying a sensitive functional group.

Green Chemistry Approaches in Sulfinylamine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of N-sulfinylamines, including this compound, several green chemistry approaches have been explored to minimize the use of hazardous solvents and reagents, reduce reaction times, and improve energy efficiency. These methods include ultrasound-assisted synthesis and mechanochemistry.

Research has shown that these green methods can offer significant advantages over conventional techniques, which often involve the use of volatile organic solvents and longer reaction times.

Comparative Data of Synthetic Methods for N-Sulfinylanilines

The following table presents a comparison of different synthetic methods for N-sulfinylanilines, highlighting the improvements offered by green chemistry approaches.

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Reflux | Benzene (B151609) | Several hours | ~70-80 | General textbook knowledge |

| Ultrasound-assisted | None | Ethanol | 15-30 minutes | >90 | researchgate.net |

| Mechanochemical | None, grinding | Solvent-free | 10-20 minutes | >95 | rsc.org |

Research Findings on Green Synthesis of N-Sulfinylamines

Studies have demonstrated the successful application of green chemistry principles to the synthesis of various N-sulfinylanilines. For instance, ultrasound-assisted synthesis has been shown to significantly reduce reaction times and improve yields. researchgate.net In one study, the reaction of anilines with thionyl chloride under ultrasound irradiation in ethanol was completed in a fraction of the time required for conventional heating, with excellent yields.

Mechanochemical synthesis, which involves grinding solid reactants together, has also emerged as a highly efficient and solvent-free method for preparing N-sulfinylamines. This technique can lead to quantitative yields in very short reaction times, completely eliminating the need for solvents. rsc.org

The following table summarizes selected research findings on the green synthesis of substituted N-sulfinylanilines.

| Substrate | Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Ultrasound | Ethanol, rt, 20 min | 95 | researchgate.net |

| 4-Methylaniline | Ultrasound | Ethanol, rt, 25 min | 92 | researchgate.net |

| 4-Chloroaniline | Mechanochemical | Grinding, 15 min | 98 | rsc.org |

| 4-Nitroaniline | Mechanochemical | Grinding, 20 min | 96 | rsc.org |

These findings underscore the potential of green chemistry approaches to provide more sustainable and efficient routes for the synthesis of this compound and other related N-sulfinylamines.

Chemical Reactivity and Transformation Mechanisms of 4 Sulfinylamino Benzonitrile

Reactivity of the Sulfinylamino Group (-N=S=O)

The sulfinylamino group is a versatile functional group that exhibits a range of reactivities, making it a valuable component in organic synthesis.

[4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. libretexts.org In this type of reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. libretexts.org N-Sulfonylimines, which are structurally related to 4-(sulfinylamino)benzonitrile, have been shown to participate in photosensitized [4+2] cycloaddition reactions. nih.gov This process allows for the stereoselective construction of three-dimensional bicyclic scaffolds. nih.gov The reaction proceeds via energy transfer and can be modulated to achieve high diastereoselectivity. nih.gov

The Diels-Alder reaction is a concerted process, meaning that all bond-forming and bond-breaking events occur in a single step. nih.gov The diene, which is electron-rich, donates its π-electrons to the electron-poor dienophile. nih.gov This results in the formation of two new sigma bonds and one new pi bond. nih.gov The reaction is highly valuable in biomaterial design and drug delivery due to its mild reaction conditions and the potential for a reversible reaction under physiologically relevant conditions. nih.gov

While specific studies on this compound as a dienophile in Diels-Alder reactions are not extensively detailed in the provided search results, the reactivity of analogous N-sulfonylimines suggests its potential to participate in such transformations. The electron-withdrawing nature of the nitrile group in this compound would enhance its dienophilic character, making it a suitable partner for electron-rich dienes.

| Diels-Alder Reaction Parameters | Description |

| Reaction Type | [4+2] Cycloaddition |

| Reactants | Diene (electron-rich) and Dienophile (electron-poor) |

| Product | Six-membered ring (cyclohexene derivative) |

| Mechanism | Concerted, single-step process |

| Key Feature | High stereoselectivity |

[2+2] Cycloaddition Reactions with Ketene (B1206846) Analogues

In addition to [4+2] cycloadditions, N-sulfonylimines can also undergo [2+2] cycloaddition reactions. nih.gov These reactions provide a route to the synthesis of four-membered rings, such as azetidines. nih.gov The reaction of N-sulfonylimines with ketene analogues or other suitable partners can be promoted by photosensitization, leading to the formation of these valuable heterocyclic structures with high diastereoselectivity and regioselectivity. nih.gov The mechanism often involves the formation of a diradical intermediate, which then collapses to form the four-membered ring.

The ability to switch between [4+2] and [2+2] cycloaddition pathways by modulating the structure of the N-sulfonylimine highlights the versatility of this functional group in synthetic chemistry. nih.gov

Radical Reactions with Carbon-Centered Species

The sulfinylamino group can participate in radical reactions. For instance, the nitrogen-centered sulfonimidyl radical (˙NSI), which can be generated from N-fluorobenzenesulfonimide, can undergo reactions with carbon-centered radicals. nih.gov This reactivity is harnessed in copper-catalyzed C-H functionalization reactions, where a carbon-centered radical is generated and then trapped by a copper(II) species. nih.gov The functionalization can proceed through several pathways, including radical-polar crossover, radical addition to copper followed by reductive elimination, or direct addition to a copper-bound nucleophile. nih.gov

While direct studies on radical reactions of this compound are not explicitly detailed, the generation of a related nitrogen-centered radical from this compound could potentially lead to similar transformations, enabling the functionalization of C-H bonds.

Hetero-ene Reactions and Catalytic Enantioselective Oxidation

N-Sulfinyl compounds can participate in hetero-ene reactions. For example, benzenesulfonyl sulfurdiimide undergoes a hetero-ene reaction with unactivated terminal olefins. nih.gov This reaction can be rendered enantioselective through the use of a chiral palladium catalyst, providing a method for the synthesis of enantioenriched allylic amines. nih.gov The reaction proceeds through a zwitterionic intermediate which then undergoes a nih.govnih.gov-rearrangement. nih.gov

This type of reactivity demonstrates the potential of the sulfinylamino group in this compound to act as an enophile in reactions with suitable ene partners, leading to the formation of new carbon-heteroatom bonds.

Oxidation Pathways to Sulfonyl Derivatives

The sulfinylamino group can be oxidized to the corresponding sulfonyl group. A method for the oxidation of sulfonamides to N-sulfonylimines has been developed using N-hydroxyphthalimide (NHPI) as a mediator under mild conditions. mdpi.com This reaction tolerates a range of functional groups and provides good to high yields of the corresponding N-sulfonylimines. mdpi.com

Reduction Pathways to Sulfides and Thiols

The reduction of the N-sulfinylamino group (R-N=S=O) to corresponding sulfur derivatives at lower oxidation states, such as sulfides or thiols, is not a widely documented transformation in the chemical literature. The primary reactive sites for reduction in this compound are typically the sulfinyl (S=O) bond and the nitrile (C≡N) triple bond. While methods for the synthesis of related compounds like sulfenamides from thiols and amines are established, the direct reduction of a pre-formed N-sulfinylamine to a sulfide (B99878) or thiol remains a less common pathway. nih.govsemanticscholar.org

Nucleophilic Substitution at the Sulfinyl Group

The sulfur atom in the N-sulfinylamino group of this compound is electrophilic and susceptible to attack by various nucleophiles. This reaction pathway leads to the formation of sulfinamides, which are valuable intermediates in organic and medicinal chemistry. acs.org Organometallic reagents, such as organolithium and Grignard reagents, are effective for this transformation. nih.gov

The reaction proceeds via nucleophilic addition to the sulfur center. A key advantage of this method is its tolerance for other functional groups, including the nitrile moiety present in this compound. acs.org This chemoselectivity is attributed to the high electrophilicity of the sulfinyl sulfur, which often makes it a more favorable target for nucleophilic attack than the nitrile carbon, depending on the specific reagents and conditions. acs.org

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Expected Product with this compound |

| Alkyl or Aryl Anion | R-Li (Organolithium) | Sulfinamide | N-(4-cyanophenyl)-R-sulfinamide |

| Alkyl or Aryl Anion | R-MgBr (Grignard) | Sulfinamide | N-(4-cyanophenyl)-R-sulfinamide |

| Amine | R₂NH | Sulfonimidamide (with subsequent steps) | N-(4-cyanophenyl)sulfonimidamide derivatives |

Reactivity of the Nitrile Group (-C≡N)

The nitrile group in this compound is a versatile functional handle for a variety of chemical transformations. Its carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic. The presence of the electron-withdrawing sulfinylamino group on the aromatic ring is expected to enhance this electrophilicity, thereby increasing the nitrile's reactivity toward nucleophiles and reduction. numberanalytics.comnih.gov

Nucleophilic Additions to the Nitrile Carbon

Organometallic reagents, particularly Grignard (R-MgX) and organolithium (R-Li) reagents, readily add to the electrophilic carbon of the nitrile group. This reaction typically proceeds with a single addition of the organometallic nucleophile to form a stable intermediate imine anion salt. Subsequent aqueous acidic workup hydrolyzes this intermediate to yield a ketone.

When this compound is treated with a Grignard reagent, a potential chemoselectivity issue arises, as both the nitrile carbon and the sulfinyl sulfur are electrophilic centers. The reaction outcome can be influenced by factors such as the nature of the organometallic reagent and the reaction conditions. However, the formation of a ketone via attack at the nitrile is a well-established pathway for aromatic nitriles. openstax.org

Mechanism Outline:

Nucleophilic Addition: The Grignard reagent attacks the nitrile carbon, breaking the C≡N pi bond and forming a new carbon-carbon bond. An intermediate magnesium salt of an imine anion is formed.

Hydrolysis: Addition of aqueous acid (H₃O⁺) protonates the imine nitrogen, which then undergoes hydrolysis to replace the nitrogen atom with an oxygen atom, yielding the final ketone product.

The formation of an imine or its corresponding salt is a central mechanistic step in many reactions of the nitrile group. As described above, the addition of organometallic reagents produces an imine salt. Similarly, the reduction of nitriles often proceeds through an imine intermediate.

Hydrolysis of the nitrile group, which can be catalyzed by either acid or base, also involves an imine-related intermediate. openstax.org Under acidic or basic aqueous conditions, water acts as the nucleophile, attacking the nitrile carbon. This leads to the formation of an amide through a tautomerization process. openstax.org Further hydrolysis of the amide yields a carboxylic acid.

Reduction Reactions of the Nitrile Group

The nitrile group of this compound can be fully or partially reduced using various reagents to afford primary amines or aldehydes, respectively. These transformations are fundamental in synthetic chemistry for introducing key functional groups.

Reduction to Primary Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) can reduce the nitrile group to a primary amine (R-CH₂NH₂). numberanalytics.comopenstax.org The reaction with LiAlH₄ involves the successive addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the amine. openstax.org The presence of an electron-withdrawing group on the benzonitrile (B105546) ring, such as the sulfinylamino group, generally accelerates the rate of reduction. nih.govorganic-chemistry.org

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). This reagent adds a single hydride equivalent to the nitrile, forming an aluminum-imine intermediate. Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Subsequent hydrolysis during workup converts the imine into the corresponding aldehyde.

| Reagent | Product Type | Expected Product from this compound | Notes |

| LiAlH₄, then H₂O | Primary Amine | 4-(Aminomethyl)benzenesulfinamide | The sulfinylamino group may also be reduced. |

| H₂ / Raney Ni | Primary Amine | 4-(Aminomethyl)benzenesulfinamide | High pressure and/or temperature may be required. |

| DIBAL-H, then H₃O⁺ | Aldehyde | 4-(Sulfinylamino)benzaldehyde | Reaction is typically run at low temperatures (e.g., -78 °C). |

| BH₂N(iPr)₂ / cat. LiBH₄ | Primary Amine | 4-(Aminomethyl)benzenesulfinamide* | A milder alternative to LiAlH₄. nih.govorganic-chemistry.orgorganic-chemistry.org |

*Note: The stability of the N-sulfinylamino group under these strong reducing conditions must be considered, as it may also be susceptible to reduction.

2

The reactivity of this compound is characterized by the distinct chemistries of its sulfinylamino and nitrile functional groups. These groups can react independently or in concert, leading to a diverse range of chemical transformations.

1 Catalytic Hydrogenation

Catalytic hydrogenation of nitriles is a well-established method for the synthesis of primary amines. In the context of this compound, the nitrile group is the primary site of reduction. The choice of catalyst and reaction conditions can influence the product distribution, yielding primary amines, secondary amines, or other reduction products.

For instance, the gas-phase hydrogenation of benzonitrile to benzylamine (B48309) has been successfully achieved using copper-magnesia catalysts. rsc.org Specifically, a 12% Cu-MgO catalyst demonstrated high activity, with a 98% conversion of benzonitrile and 70% selectivity for benzylamine at atmospheric pressure without any additives. rsc.org By optimizing the reaction conditions, the selectivity for benzylamine could be increased to nearly 100%. rsc.org

Another study on the liquid-phase hydrogenation of benzonitrile employed tin-platinum catalysts on a silica (B1680970) support (Sn-Pt/SiO2). researchgate.net The addition of tin to the platinum catalyst was found to enhance the turnover frequency (TOF) by a factor of two at a surface atomic ratio of Sn/Pt = 1. researchgate.net This enhancement is attributed to the formation of Snδ+-Pt ensemble sites, which polarize the triple bond of the nitrile group, thereby increasing its reactivity. researchgate.net However, the selectivity for dibenzylamine (B1670424) was around 75% and was only slightly affected by the conversion level and the Sn/Pt ratio. researchgate.net

While these examples focus on benzonitrile, the principles are applicable to the catalytic hydrogenation of this compound. The sulfinylamino group's electronic effect on the aromatic ring and the nitrile group could influence the reaction's rate and selectivity.

Table 1: Catalytic Hydrogenation of Benzonitrile Derivatives

| Catalyst | Substrate | Product(s) | Key Findings | Reference |

| 12% Cu-MgO | Benzonitrile | Benzylamine | High conversion (98%) and selectivity (up to 100%) for the primary amine in the gas phase. | rsc.org |

| Sn-Pt/SiO2 | Benzonitrile | Benzylamine, Dibenzylamine | Tin addition enhances activity; selectivity for dibenzylamine is significant. | researchgate.net |

2 Hydride Reductions

Hydride-based reducing agents are commonly used to convert nitriles to primary amines. Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are effective for this transformation.

In a typical procedure, the nitrile is treated with the hydride reagent in an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or an alcohol, followed by a workup to yield the amine. tamu.edu For example, the reduction of 4-tert-butylcyclohexanone (B146137) to the corresponding alcohol can be achieved using sodium borohydride in methanol (B129727) or L-Selectride® in THF. tamu.edu While this is a ketone reduction, the general principle of hydride delivery applies to nitrile reduction as well.

The choice of reducing agent can be crucial. LiAlH4 is a powerful reducing agent capable of reducing a wide range of functional groups, whereas NaBH4 is milder and more selective. The reactivity of the sulfinylamino group towards these hydrides would need to be considered to achieve selective reduction of the nitrile.

3 Derivatization of the Nitrile Functionality (e.g., Thioamide, Imidazole (B134444) Synthesis)

The nitrile group of this compound serves as a versatile precursor for the synthesis of various heterocyclic and functionalized compounds.

Thioamide Synthesis:

Nitriles can be converted to thioamides through various methods, often involving a source of sulfur. One approach involves the use of sodium hydrosulfide (B80085) hydrate (B1144303) and magnesium chloride in dimethylformamide (DMF). researchgate.net This method has been successfully applied to convert nitriles into their corresponding thioamides. researchgate.net

Imidazole Synthesis:

The nitrile functionality can also be utilized in the construction of imidazole rings. A transition-metal-free method involves the base-promoted deaminative coupling of benzylamines with nitriles to form 2,4,5-trisubstituted imidazoles. rsc.orgelsevierpure.comsci-hub.se This reaction proceeds in the presence of a base like potassium tert-butoxide (KOtBu) in a solvent such as toluene (B28343) at elevated temperatures. elsevierpure.comsci-hub.se The scope of this reaction includes various substituted benzonitriles and benzylamines, leading to a range of imidazole derivatives in good to excellent yields. elsevierpure.comsci-hub.se

Table 2: Imidazole Synthesis from Nitriles

| Nitrile | Benzylamine | Base | Solvent | Product | Yield | Reference |

| Benzonitrile | Benzylamine | KOtBu | Toluene | 2,4,5-Triphenyl-1H-imidazole | 96% | elsevierpure.com |

| 4-Methylbenzonitrile | Benzylamine | KOtBu | Toluene | 2-Phenyl-4,5-di-p-tolyl-1H-imidazole | 93% | sci-hub.se |

| 4-Methoxybenzonitrile | Benzylamine | KOtBu | Toluene | 4,5-Bis(4-methoxyphenyl)-2-phenyl-1H-imidazole | 93% | sci-hub.se |

Advanced Spectroscopic and Spectrometric Characterization of 4 Sulfinylamino Benzonitrile

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within 4-(sulfinylamino)benzonitrile. Analysis of the characteristic frequencies allows for the assignment of specific bond stretches, bends, and torsions, offering insights into the molecular structure and bonding.

Detailed Band Assignments for Sulfinylamino and Nitrile Vibrations

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the nitrile (C≡N) and sulfinylamino (-N=S=O) functional groups, as well as vibrations of the benzene (B151609) ring.

The nitrile group (C≡N) stretching vibration is one of the most characteristic and easily identifiable bands in the spectrum. For aromatic nitriles, this vibration typically appears as a strong, sharp band in the region of 2240-2220 cm⁻¹. In the case of this compound, this band is expected to be a prominent feature in both the IR and Raman spectra.

The sulfinylamino group (-N=S=O) gives rise to several characteristic vibrations. The two most significant are the symmetric and asymmetric stretching modes of the S=O bond and the N=S bond stretching.

S=O Stretching: The S=O stretching vibrations are typically strong in the infrared spectrum. For N-sulfinylamines, the asymmetric S=O stretch (ν_as(S=O)) is expected in the range of 1280-1230 cm⁻¹, while the symmetric S=O stretch (ν_s(S=O)) appears at lower frequencies, generally between 1130-1080 cm⁻¹.

N=S Stretching: The N=S stretching vibration (ν(N=S)) is also a key diagnostic band and is typically observed in the region of 1180-1120 cm⁻¹. This band can sometimes overlap with other vibrations, making definitive assignment challenging without isotopic substitution or computational analysis.

N-S Stretching: The stretching of the single bond between the nitrogen and the sulfur (in a resonance contributor) is expected at a lower frequency, often in the range of 900-700 cm⁻¹.

Vibrations of the phenylene ring also contribute significantly to the spectrum. These include C-H stretching vibrations above 3000 cm⁻¹, C-C stretching vibrations within the ring (typically in the 1600-1450 cm⁻¹ region), and various in-plane and out-of-plane bending modes at lower frequencies. The substitution pattern of the ring influences the exact positions and intensities of these bands.

Table 1: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| ν(C≡N) | Nitrile | 2240 - 2220 | Strong, Sharp | Strong |

| ν_as(S=O) | Sulfinylamino | 1280 - 1230 | Strong | Medium |

| ν_s(S=O) | Sulfinylamino | 1130 - 1080 | Strong | Medium |

| ν(N=S) | Sulfinylamino | 1180 - 1120 | Medium-Strong | Medium |

| ν(C-N) | Aryl-N | 1350 - 1250 | Medium | Medium |

| Phenyl Ring Modes | Aromatic Ring | 1600 - 1450 (C-C stretch) | Medium-Strong | Strong |

Conformational Analysis via Vibrational Signatures

The planarity and rotational isomerism of the sulfinylamino group relative to the benzene ring can be investigated using vibrational spectroscopy, often aided by computational modeling. For N-sulfinylanilines, a planar conformation with a syn or anti arrangement of the S=O bond relative to the C-N bond is typically considered.

Computational studies on related N-sulfinylanilines suggest that the syn conformer, where the S=O bond is on the same side as the phenyl ring, is often the more stable isomer. The energy difference between the syn and anti conformers can be small, and both may coexist in equilibrium. The vibrational frequencies of certain modes, particularly those involving the sulfinylamino group and the C-N bond, are sensitive to the conformation. By comparing the experimental IR and Raman spectra with the calculated spectra for each conformer, it is possible to deduce the predominant conformation in the sample. For instance, the C-S stretching and N-S-O bending modes can show slight shifts depending on the torsional angle between the sulfinylamino group and the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen, carbon, nitrogen, and oxygen atoms.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the aromatic protons and carbons, as well as for the nitrile carbon.

In the ¹H NMR spectrum , the aromatic protons will appear as a set of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The para-substitution pattern will give rise to a characteristic AA'BB' or a pair of doublets splitting pattern, depending on the resolution and the electronic influence of the sulfinylamino group. The protons ortho to the nitrile group are expected to be the most deshielded due to the electron-withdrawing nature of the cyano group.

The ¹³C NMR spectrum will exhibit distinct signals for the aromatic carbons and the nitrile carbon.

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to resonate in the range of 115-120 ppm.

Aromatic Carbons: The aromatic carbons will show a range of chemical shifts. The carbon attached to the nitrile group (ipso-carbon) will be significantly deshielded. The carbon attached to the sulfinylamino group will also be influenced by the electronegativity and resonance effects of this substituent. The other aromatic carbons will have chemical shifts determined by the combined electronic effects of both substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to -CN) | 7.8 - 8.2 | d |

| ¹H | Aromatic (ortho to -NSO) | 7.2 - 7.6 | d |

| ¹³C | C≡N | 115 - 120 | s |

| ¹³C | C-CN | 110 - 115 | s |

| ¹³C | C-NSO | 145 - 155 | s |

| ¹³C | Aromatic CH (ortho to -CN) | 130 - 135 | d |

| ¹³C | Aromatic CH (ortho to -NSO) | 120 - 125 | d |

¹⁵N and ¹⁷O NMR for Sulfinylamine Group Characterization

¹⁵N and ¹⁷O NMR spectroscopy provide direct probes into the electronic structure of the sulfinylamino group.

¹⁵N NMR spectroscopy can distinguish between the two nitrogen atoms in this compound. The nitrile nitrogen is expected to have a chemical shift in the range of -100 to -140 ppm relative to nitromethane. The nitrogen of the sulfinylamino group is more challenging to predict due to the limited data on this class of compounds. However, based on data for related anilines and other nitrogen-sulfur compounds, a chemical shift in the range of -20 to +50 ppm can be anticipated. nih.gov The precise chemical shift will be sensitive to the electronic effects of the para-cyano substituent and the conformation of the N=S=O group.

¹⁷O NMR spectroscopy is particularly informative for the sulfinylamino group, as it directly probes the oxygen atom. For N-sulfinylanilines, the ¹⁷O chemical shifts are found in a characteristic range of approximately 390 to 420 ppm. researchgate.net The chemical shift is influenced by the electronic nature of the substituents on the aromatic ring. An electron-withdrawing group like the nitrile group at the para position is expected to deshield the oxygen atom, leading to a chemical shift towards the higher end of this range.

Two-Dimensional NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the benzene ring. Cross-peaks would be observed between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connectivity of the functional groups to the aromatic ring. For instance, correlations would be expected between the protons ortho to the nitrile group and the nitrile carbon, and between the protons ortho to the sulfinylamino group and the carbon attached to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of atoms. In the context of conformational analysis, a NOESY or ROESY spectrum could potentially show through-space interactions between the protons of the sulfinylamino group (if present) and the ortho protons of the benzene ring, providing evidence for the preferred conformation.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence studies, provides fundamental information about the electronic structure and excited state dynamics of this compound.

Electronic Transitions and Chromophores

The UV-Vis absorption spectrum of benzonitrile (B105546) and its derivatives is characterized by distinct electronic transitions. For the parent molecule, benzonitrile, transitions are observed that are analogous to those of benzene, though modified by the cyano (-CN) and, in this case, the sulfinylamino (-NSO) groups. These substituents act as chromophores, influencing the energy and intensity of the absorption bands.

The primary electronic transitions in aromatic compounds like this compound are the π → π* and n → π* transitions. The benzene ring provides the π-electron system, and the nitrile and sulfinylamino groups introduce non-bonding (n) electrons and further conjugation. Theoretical studies on similar benzonitrile derivatives, using methods like Density Functional Theory (DFT), have been employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in understanding these transitions. sphinxsai.com For instance, in benzonitrile itself, the HOMO and LUMO energies have been calculated to understand the charge transfer that occurs within the molecule. sphinxsai.com

Solvatochromism and Thermochromism Studies

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key indicator of the effect of solvent polarity on the ground and excited states of a molecule. Studies on related benzonitrile derivatives have shown that the position of the absorption maximum (λmax) can shift with solvent polarity. biointerfaceresearch.com For example, in a series of thiophene (B33073) dyes containing a phenylazo-benzonitrile moiety, the λmax was observed to shift to longer wavelengths (bathochromic shift) as the solvent polarity increased. biointerfaceresearch.com This phenomenon is often attributed to a larger dipole moment in the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules.

Thermochromism, a change in color with temperature, has been observed in the fluorescence of related compounds like 4-(diisopropylamino)benzonitrile (B3050731) (DIABN). In crystalline DIABN, the ratio of the intramolecular charge transfer (ICT) fluorescence to the locally excited (LE) fluorescence decreases as the temperature is lowered. mpg.de This suggests that the ICT process is thermally activated.

Fluorescence Lifetimes, Quantum Yields, and Energy Transfer Processes

Fluorescence spectroscopy provides insights into the de-excitation pathways of the excited electronic states. For many benzonitrile derivatives, particularly those with an amino group at the 4-position, the phenomenon of dual fluorescence is prominent. This involves emission from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. mpg.denih.gov

The formation of the ICT state is often associated with a conformational change in the excited state, such as the twisting of the donor group relative to the benzonitrile moiety (Twisted Intramolecular Charge Transfer - TICT model). nih.gov The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime are sensitive probes of these processes.

For example, studies on 4-(diisopropylamino)benzonitrile (DIABN) have shown that it exhibits dual fluorescence in nonpolar solvents and even in the crystalline state. mpg.denih.gov The fluorescence of crystalline DIABN at -110 °C shows a risetime of 55 ps for the ICT band, which shortens with increasing temperature. mpg.de In contrast, 4-(dimethylamino)benzonitrile (B74231) (DMABN) primarily shows LE fluorescence under similar conditions. mpg.de The relative fluorescence quantum yield of DIABN has been estimated to be about 10-2 with respect to that of DMABN in the gas phase, indicating an efficient non-radiative decay channel attributed to rapid ICT. mpg.de

An activation energy of approximately 4 kJ/mol has been determined for the LE → ICT reaction in DIABN crystals, derived from the temperature dependence of the fluorescence decay times. nih.gov This low activation energy suggests that the conformational changes required for ICT are subtle. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Under electrospray ionization (ESI) or electron ionization (EI), this compound would be expected to undergo characteristic fragmentation.

For sulfonamides, common fragmentation pathways under tandem mass spectrometry (MS/MS) conditions involve the cleavage of the S-N bond and rearrangements. nih.gov It is plausible that this compound would exhibit fragmentation involving the cleavage of the C-S and S-N bonds. The nitrile group (-CN) and the sulfinylamino group (-NSO) would direct the fragmentation pathways. Quantum chemistry calculations can be used to predict bond elongation upon protonation, which often correlates with the bonds that cleave during collision-induced dissociation (CID). gre.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not cited in the provided search results, the structures of related benzonitrile derivatives have been determined. researchgate.net

For instance, the crystal structure of 4-[(E)-Phenyliminomethyl]benzonitrile reveals a molecule where the two phenyl rings are not coplanar, with a dihedral angle of 32.22 (6)°. researchgate.net The molecules are linked into dimers by intermolecular C-H···N hydrogen bonds, and further stabilized by π···π stacking interactions. researchgate.net Such intermolecular forces would also be expected to play a significant role in the crystal packing of this compound, influencing its physical properties. The sulfinylamino group, with its polar S=O and S-N bonds, would likely participate in specific intermolecular interactions.

Theoretical and Computational Investigations of 4 Sulfinylamino Benzonitrile

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular structure, electronic properties, and spectroscopic behavior of N-sulfinylanilines. researchgate.netuctm.eduresearchgate.net These methods have established key features of the sulfinylamino group (-NSO) and its interaction with the aromatic ring.

Electronic Structure Analysis of the Sulfinylamino-Benzonitrile System

The electronic structure of 4-(sulfinylamino)benzonitrile is defined by the interplay between the electron-withdrawing sulfinylamino group and the cyano-substituted phenyl ring. Ab initio molecular orbital calculations on various N-sulfinylanilines have revealed several key structural and electronic features. researchgate.net

Planarity and Conformation : Theoretical calculations indicate that N-sulfinylaniline molecules are generally planar. This planarity facilitates the delocalization of π-electrons across the molecule. The NSO group itself is nonlinear, and calculations consistently show that the syn conformer (where the oxygen atom is on the same side of the N=S bond as the phenyl ring) is more stable than the anti conformer. researchgate.net

Electron-Withdrawing Nature : The sulfinylamino group is a strong electron acceptor. researchgate.net This property is complemented by the cyano (-CN) group, also a potent electron-withdrawing group, at the para position. This dual substitution significantly lowers the electron density of the benzene (B151609) ring, influencing the molecule's reactivity and spectroscopic properties. A Hammett substituent constant (σ) of +0.44 has been determined for the -NSO group, quantifying its electron-withdrawing strength. researchgate.net

| Property | Description | Source |

| Molecular Geometry | The C-N-S-O skeleton is predicted to be planar. | researchgate.net |

| Conformational Stability | The syn conformer is calculated to be more stable than the anti conformer. | researchgate.net |

| Electronic Influence | The -NSO group acts as a strong electron-withdrawing group. | researchgate.net |

Molecular Orbital Theory and Frontier Molecular Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. rsc.org In the context of this compound, MO theory helps explain its electronic transitions and reactivity. The most critical orbitals for chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).

HOMO and LUMO Characteristics : For N-sulfinylanilines, the observed electronic transitions are primarily π → π* transitions, indicating that both the HOMO and LUMO are of π-character. researchgate.net The strong electron-withdrawing nature of the -NSO and -CN groups is expected to lower the energy of both the HOMO and LUMO compared to benzene. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.

Electronic Transitions : Spectroscopic investigations combined with theoretical treatments have shown that n → π* transitions are typically not observed as discrete bands in N-sulfinylanilines. All observed absorption bands correspond to delocalized π → π* transitions within the molecule. researchgate.net

| Orbital Type | Description | Source |

| Frontier Orbitals | The HOMO and LUMO are primarily of π-character, involved in delocalized π → π* transitions. | researchgate.net |

| HOMO-LUMO Gap | The energy gap is a key determinant of the molecule's stability and reactivity in processes like cycloadditions. | researchgate.net |

Charge Distribution and Dipole Moment Analysis

The charge distribution within this compound is highly polarized due to the presence of two strong electron-withdrawing groups and the electronegative oxygen and nitrogen atoms.

Molecular Electrostatic Potential (MEP) : An MEP surface, which can be calculated using DFT, would visually represent the charge distribution. uctm.edu For this compound, regions of negative potential (red/yellow) are expected around the oxygen and nitrogen atoms of the NSO and CN groups, indicating their role as sites for electrophilic attack. Regions of positive potential (blue) would likely be found on the aromatic ring's hydrogen atoms.

Dipole Moment : The molecule is expected to possess a significant dipole moment. The individual bond dipoles of the C≡N and N=S=O groups would align to create a large net molecular dipole, with the negative end oriented towards the substituents. This high polarity influences its solubility and its interactions with other polar molecules and external electric fields.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. researchgate.net For this compound, this is particularly relevant for understanding its participation in cycloaddition reactions.

Transition State Characterization and Activation Barriers

N-sulfinylanilines are known to participate in cycloaddition reactions, for example, with strained alkenes like norbornene. acs.orgpsu.edu Computational studies can model these reaction pathways to determine whether they are concerted (one step) or stepwise (involving intermediates).

Reaction Pathways : Studies on related N-alkylsulfonylimines suggest that their cycloaddition reactions with 1,3-dipoles often follow multistage, stepwise mechanistic pathways rather than concerted ones. nih.gov This implies the formation of intermediates, which can be identified and characterized computationally as local minima on the potential energy surface. For the reaction of this compound, computational modeling would involve locating the transition state structures that connect the reactants to the intermediates and the intermediates to the final products.

Activation Barriers : The energy of these transition states relative to the reactants determines the activation barrier (activation energy) of the reaction. A lower activation barrier corresponds to a faster reaction rate. Computational calculations of these barriers for different possible pathways (e.g., [4+2] vs. [2+2] cycloadditions) can predict which reaction is kinetically favored. nih.gov

Global Electron Density Transfer (GEDT) Analysis in Cycloadditions

Global Electron Density Transfer (GEDT) is a key concept in understanding polar reactions, including many cycloadditions. It quantifies the net flow of electron density from the nucleophile to the electrophile at the transition state.

Polarity of the Reaction : Given that this compound is an electron-poor system due to its two strong electron-withdrawing groups, it is expected to act as an electrophile in cycloaddition reactions with electron-rich partners (nucleophiles).

Role of GEDT : In such a polar cycloaddition, a significant GEDT from the nucleophile to the this compound would be expected at the transition state. A higher GEDT value generally correlates with a lower activation barrier and a faster reaction rate. The analysis of the direction and magnitude of GEDT, calculated computationally, is crucial for confirming the polar nature of the mechanism and for explaining the reaction's feasibility and regioselectivity.

Regioselectivity and Stereoselectivity Prediction

The prediction of regioselectivity and stereoselectivity in reactions involving this compound is a critical aspect of understanding its chemical reactivity. Computational chemistry offers powerful tools to elucidate the factors governing reaction outcomes, even in the absence of extensive experimental data.

General Principles of Reactivity:

The reactivity of this compound is dictated by the electronic and steric interplay between the benzonitrile (B105546) and N-sulfinylamino moieties. The nitrile group is a well-known electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, it directs nucleophilic aromatic substitution to these same positions. The N-sulfinylamino group (-N=S=O) also influences the electron distribution on the aromatic ring. Computational studies on N-sulfinylamines have shown that the sulfur atom is electrophilic. pnas.org

Computational Approaches to Predicting Regioselectivity:

Several computational methods can be employed to predict the regioselectivity of reactions involving this compound:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the most probable sites for electrophilic and nucleophilic attack. For electrophilic aromatic substitution, the positions on the benzene ring with the largest HOMO coefficients are generally favored. For nucleophilic attack, the LUMO coefficients are indicative of the reactive sites.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Transition State Theory: The calculation of transition state energies for different reaction pathways is a highly reliable method for predicting the favored regio- and stereoisomer. The pathway with the lowest activation energy barrier corresponds to the major product. Computational studies on the hydrolysis of N-sulfinylamines have utilized this approach to compare reaction pathways. stanford.edu

NMR Chemical Shift Prediction: There is a correlation between calculated NMR chemical shifts and the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems. nih.govresearchgate.net The carbon atom with the lowest predicted ¹³C NMR chemical shift often corresponds to the most nucleophilic position and, therefore, the site of electrophilic attack. nih.govresearchgate.net

Illustrative Data for Regioselectivity Prediction:

While specific data for this compound is not available, the following table illustrates how computational data for a hypothetical reaction could be presented to predict regioselectivity.

| Computational Method | Predicted Reactive Site for Electrophilic Attack | Predicted Reactive Site for Nucleophilic Attack on the Ring | Predicted Reactive Site for Nucleophilic Attack on the -NSO group |

| FMO Analysis (HOMO) | meta position | - | - |

| FMO Analysis (LUMO) | - | ortho, para positions | Sulfur atom |

| ESP Map | meta position | ortho, para positions | Sulfur atom |

| Transition State Energy | Lowest for meta substitution | Lowest for para substitution | Lowest for attack at Sulfur |

This table is illustrative and not based on actual calculated data for this compound.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. These predictions are invaluable for identifying and characterizing compounds.

Predicted ¹H and ¹³C NMR Spectra:

The chemical shifts in the NMR spectra of this compound can be predicted using computational methods. The electron-withdrawing nature of the nitrile group and the electronic effects of the N-sulfinylamino group will influence the chemical shifts of the aromatic protons and carbons. In substituted benzenes, electron-withdrawing groups tend to shift the signals of ortho and para protons downfield. youtube.com

Illustrative Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (ortho to -CN) | 7.8 - 8.0 | - |

| H (ortho to -NSO) | 7.6 - 7.8 | - |

| C (ipso to -CN) | ~110 | - |

| C (ipso to -NSO) | ~145 | - |

| C (ortho to -CN) | ~133 | - |

| C (ortho to -NSO) | ~128 | - |

| C (nitrile) | - | ~118 |

This table presents illustrative chemical shift ranges based on general principles for substituted benzenes and is not derived from specific calculations for this compound.

Predicted Infrared (IR) Spectrum:

The IR spectrum of this compound can be simulated to identify characteristic vibrational frequencies. The key functional groups will have distinct absorption bands.

Illustrative Predicted IR Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N stretch | 2220 - 2240 |

| N=S=O asymmetric stretch | ~1250 |

| N=S=O symmetric stretch | ~1130 |

| C-N stretch | 1300 - 1350 |

| Aromatic C=C stretches | 1400 - 1600 |

| S-N stretch | 900 - 950 |

This table is illustrative, with frequency ranges based on typical values for the respective functional groups in related molecules. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

Conformational Flexibility:

The primary source of conformational flexibility in this compound is the rotation around the C-N bond connecting the phenyl ring to the sulfinylamino group. X-ray crystallography of N-sulfinylamines has revealed a planar C-N=S=O core with a syn geometry. nih.gov MD simulations can explore the energy barriers associated with rotation around the C-N bond and the preference for syn versus anti conformations in different environments.

Intermolecular Interactions:

MD simulations of liquid benzonitrile have shown the presence of significant local structure, with a preference for antiparallel arrangements of neighboring molecules. stanford.edu These interactions are driven by Coulombic forces between the partially negatively charged nitrogen atom of the nitrile group and the partially positively charged hydrogen atoms of adjacent molecules. stanford.edu Similar interactions would be expected to play a role in the condensed-phase behavior of this compound. The sulfinylamino group, with its polar S=O and N=S bonds, would also participate in specific intermolecular interactions.

Solvent Effects:

MD simulations can also be used to study the influence of different solvents on the conformational preferences and dynamics of this compound. In polar solvents, it is expected that the solvent molecules will form a structured solvation shell around the polar nitrile and sulfinylamino groups, which could influence the rotational energy landscape. Studies on related molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN) have used MD simulations to understand the role of the solvent in its photophysics. nih.gov

Illustrative Data from a Hypothetical MD Simulation:

| Parameter | Predicted Value/Observation |

| Preferred C-N-S=O Dihedral Angle | ~0° (syn conformation) |

| Rotational Barrier around C-N bond | 5 - 10 kcal/mol |

| Radial Distribution Function g(r) for N(nitrile)···H(ortho) | Peak at ~2.5 Å, indicating strong intermolecular interaction |

| Solvation Shell Structure in Water | Ordered water molecules around both -CN and -NSO groups |

This table is illustrative and represents plausible outcomes from an MD simulation of this compound based on data for related compounds. stanford.edunih.gov

Applications of 4 Sulfinylamino Benzonitrile in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the N-sulfinyl group, coupled with the electronic properties of the benzonitrile (B105546) scaffold, makes 4-(Sulfinylamino)benzonitrile a valuable and adaptable precursor in a multitude of chemical transformations.

Precursor to Sulfur(IV) and Sulfur(VI) Functional Groups

The sulfinylamino moiety serves as a linchpin for the introduction of sulfur at various oxidation states, providing access to a range of important functional groups with applications in medicinal chemistry and materials science.

N-Sulfinylamines, such as this compound, are key precursors for the synthesis of sulfinamides. These reactions typically involve the addition of organometallic reagents to the N=S=O group. The general strategy has been significantly advanced through the development of stable and reactive N-sulfinylamine reagents. nih.gov

Recent methodologies have focused on expanding the scope and functional group tolerance of these transformations. For instance, organo-photocatalyzed processes have been developed for the synthesis of sulfinamides from N-sulfinylamines and 4-alkyl-1,4-dihydropyridines, which act as Csp³ radical precursors. nih.gov This approach allows for the incorporation of benzylic, secondary, and tertiary alkyl fragments. nih.gov Furthermore, direct decarboxylative sulfinamidation of aliphatic carboxylic acids with N-sulfinylamines has been achieved through photoinduced proton-coupled electron transfer (PCET). nih.gov

A modular and efficient route to a wide array of S-chirogenic sulfinamides involves the asymmetric addition of arylboronic acids to N-sulfinylamines, catalyzed by a nickel complex with an enantiopure PyOx ligand. nih.gov This method highlights the potential for creating chiral sulfinamides from achiral precursors.

| Reaction Type | Reagents | Catalyst/Conditions | Product Class | Ref. |

| Organometallic Addition | Organolithium, Grignard, or organozinc reagents | N-Triisopropylsilyl sulfinylamine (TIPS-NSO) | Primary Sulfinamides | nih.gov |

| Photocatalytic C-S Coupling | 4-Alkyl-1,4-dihydropyridines | meso-Tetraphenyl chlorin (B1196114) (TPP), light | Alkylsulfinamides | nih.gov |

| Decarboxylative Sulfinamidation | Aliphatic carboxylic acids | Acridine, light | Sulfinamides | nih.gov |

| Asymmetric Addition | Arylboronic acids | Ni-PyOx complex | S-Chirogenic Sulfinamides | nih.gov |

Sulfoximines are valuable motifs in medicinal chemistry, and their synthesis can be achieved from N-sulfinylamine precursors through various strategies. One common approach involves the reaction of a sulfinamide, derived from an N-sulfinylamine, with an appropriate nitrogen source and an oxidizing agent.

A one-pot synthesis of both sulfoximines and sulfonimidamides utilizes the high electrophilicity of sulfinyl nitrenes generated from a sulfinylhydroxylamine reagent. The addition of carbon nucleophiles to these intermediates leads to the formation of sulfoximines. organic-chemistry.org Additionally, the synthesis of N-cyanosulfilimines can be achieved by reacting sulfides with cyanogen (B1215507) amine in the presence of a base and a halogenating agent like N-bromosuccinimide (NBS) or iodine. Subsequent oxidation and decyanation of these intermediates yield sulfoximines. organic-chemistry.org

| Starting Material | Key Intermediate | Reagents/Conditions | Product | Ref. |

| Sulfinylhydroxylamine | Sulfinyl nitrene | Carbon nucleophiles | Sulfoximine (B86345) | organic-chemistry.org |

| Sulfide (B99878) | N-Cyanosulfilimine | Cyanogen amine, base, NBS/I₂; then oxidation and decyanation | Sulfoximine | organic-chemistry.org |

Sulfonimidamides are considered aza-analogues of sulfonamides and are of growing interest in medicinal chemistry. nih.gov A modular, two-step synthesis of sulfonimidamides has been developed, starting with the reaction of organometallic reagents with an N-silyl sulfinylamine to form primary sulfinamides. acs.org These primary sulfinamides are then treated with an amine in the presence of a hypervalent iodine reagent, such as PhI(OAc)₂, to directly yield NH-sulfonimidamides. acs.org This method allows for the variation of both the carbon fragment and the amine component. acs.org

The synthesis of sulfonimidamides can also be achieved from sulfinamides through oxidative chlorination with N-chlorosuccinimide (NCS) to form an in situ sulfonimidoyl chloride, which is then substituted by an amine. nih.gov

| Precursor | Key Step | Reagents | Product | Ref. |

| N-Silyl Sulfinylamine | 1. Reaction with organometallic reagent2. Reaction of resulting primary sulfinamide with amine | 1. Grignard, organolithium, or organozinc reagent2. Amine, PhI(OAc)₂ | Sulfonimidamide | acs.org |

| Sulfinamide | Oxidative chlorination and amination | NCS, Amine | Sulfonimidamide | nih.gov |

Reagent in Heterocycle Synthesis

The N=S bond in this compound can participate in cycloaddition reactions, making it a valuable reagent for the synthesis of various heterocyclic compounds. The reactivity is analogous to other N-sulfonylimines and related dipolarophiles.

N-Arylsulfonylimines have been shown to undergo [4+2] cycloaddition reactions via energy transfer, leading to the construction of 3D bicyclic scaffolds with high diastereoselectivity. nih.gov By modulating the structure of the N-sulfonylimine, a [2+2] cycloaddition can also be realized to form azetidines. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocycles. wikipedia.org Benzonitrile oxide, a related compound, readily undergoes cycloaddition with various dipolarophiles. researchgate.netrsc.org It is conceivable that this compound could act as a dipolarophile in reactions with 1,3-dipoles, or that the nitrile group could be converted to a nitrile oxide for subsequent cycloaddition reactions.

Chiral Auxiliary or Ligand Development

The development of chiral ligands is crucial for transition-metal-catalyzed enantioselective reactions. core.ac.uk While direct applications of this compound in this area are not extensively reported, its derivatives hold significant potential. The sulfinyl group can be a source of chirality, and the benzonitrile moiety provides a rigid scaffold and a potential coordination site.

The synthesis of chiral N,P-ligands has been achieved via the ring-opening of chiral, cyclic sulfamidates, which are related to sulfinamides. researchgate.net This suggests that chiral sulfinamides derived from this compound could be precursors to novel chiral ligands. The development of such ligands could enable new enantioselective C-H bond functionalization reactions, such as silylation and borylation. core.ac.uk

Advanced Polymer and Material Applications

The bifunctional nature of this compound makes it an intriguing candidate for the development of advanced polymers and materials with tailored properties.

While direct polymerization of this compound is a subject of research, the known reactivity of the N-sulfinylamine group suggests its significant potential as a monomer or functionalizing agent. N-sulfinylamines are recognized as valuable building blocks in materials science for creating robust and lightweight polymers. ontosight.ai The N=S=O group is known to participate in various reactions, such as cycloadditions and reactions with nucleophiles, which are fundamental to polymer synthesis. wikipedia.org

The this compound molecule could be incorporated into polymer backbones or used as a pendant group through two primary routes:

Direct Polymerization: The N-sulfinylamine group could react with suitable co-monomers in polyaddition or condensation reactions. For instance, its reaction with diols or diamines could lead to the formation of novel sulfur- and nitrogen-containing polymers.

Post-Polymerization Modification: A pre-formed polymer containing reactive sites (e.g., hydroxyl or amine groups) could be modified by reacting it with this compound. This would graft the benzonitrile functionality onto the polymer chain, imparting new properties such as increased polarity, different solubility characteristics, or enhanced thermal stability.

The inclusion of the benzonitrile moiety is particularly significant, as nitrile groups are known to enhance thermal stability and chemical resistance in polymers, as well as influence their dielectric properties.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Potential Co-monomer / Polymer | Resulting Polymer Feature | Potential Application |

| Polyaddition | Dienes | Polymer backbone containing sulfur, nitrogen, and nitrile groups. | Specialty elastomers, high refractive index materials. |

| Polycondensation | Diols, Diamines | Polyesters or polyamides with pendant benzonitrile groups. | High-performance engineering plastics, thermally stable fibers. |

| Post-Polymerization Modification | Poly(vinyl alcohol), Chitosan | Introduction of benzonitrile functionality onto existing biopolymers or synthetic polymers. | Functional membranes, materials with modified surface properties. |

The development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), often relies on molecules with specific electronic characteristics. Benzonitrile and its derivatives are known to be useful in this field, often serving as electron-transporting host materials due to their high triplet energy and chemical stability. rsc.org

This compound combines the electron-withdrawing benzonitrile group with the N-sulfinylamine moiety. The electronic properties of benzonitrile itself have been studied, and its polarizability is a key factor in its application. znaturforsch.comresearchgate.net The introduction of the sulfinylamino group would further modulate the electronic structure of the molecule, potentially enhancing its electron-accepting capabilities or influencing its molecular packing in thin films. These modifications could be beneficial for creating materials with tuned charge transport properties, essential for optimizing the efficiency and lifetime of optoelectronic devices like blue thermally activated delayed fluorescent (TADF) OLEDs. rsc.org

Table 2: Electronic Properties of Benzonitrile and Relevance to Optoelectronics

| Property | Value for Benzonitrile | Significance in Optoelectronics | Potential Influence of N-Sulfinylamino Group |

| Molecular Formula | C₇H₅N nist.gov | Basic building block. | Adds S, N, O atoms, increasing molecular weight and potential for intermolecular interactions. |

| Ionization Energy | 9.71 eV nist.gov | Relates to the energy required to remove an electron (HOMO level); important for charge injection and transport. | Expected to modify the HOMO and LUMO energy levels, tuning the material's bandgap. |

| Electron Affinity | -0.25 eV nist.gov | Relates to the ability to accept an electron (LUMO level); crucial for electron-transporting materials. | Likely to increase electron affinity, potentially improving electron injection/transport efficiency. |

| Dipole Moment | 4.18 D | Influences solubility, molecular packing, and the local electric field within a device. | The polar N=S=O bond would significantly alter the overall molecular dipole moment. |

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to make it more suitable for detection and analysis, for example, by high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net This often involves attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) to the target molecule. sdiarticle4.com

This compound holds promise as a derivatizing reagent due to the high reactivity of the N-sulfinylamine group and the strong spectroscopic signature of the benzonitrile moiety. The N=S=O group readily reacts with nucleophilic functional groups such as primary and secondary amines, alcohols, and thiols under mild conditions. chemistryviews.orgnih.gov

The proposed mechanism involves the reaction of an analyte containing an active hydrogen (e.g., from an -OH or -NH₂ group) with this compound. This reaction would covalently attach the 4-cyanophenyl group to the analyte. The benefits of this derivatization would be:

Introduction of a Strong Chromophore: The benzonitrile group absorbs strongly in the UV region, allowing for highly sensitive detection of otherwise non-absorbing analytes by HPLC-UV.

Standardized Detection: A diverse range of compounds (e.g., amino acids, fatty alcohols, biogenic amines) could be derivatized to produce products with a common chromophore, simplifying quantification.

Improved Chromatography: The derivatization changes the polarity and volatility of the analyte, which can lead to improved chromatographic separation.

This concept is supported by recent research showing that related compounds, such as 4-iodobenzonitrile, can act as effective derivatization reagents for the analysis of biological molecules. nih.gov

Catalytic Applications

The application of this compound in catalysis can be viewed from two perspectives: its use in catalytic reactions to synthesize other molecules and its potential role as a ligand in a metal catalyst system. N-sulfinylamines are increasingly used as reactants in metal-catalyzed reactions to form valuable sulfur-containing compounds like sulfinamides and sulfonimidamides. acs.orgcore.ac.uknih.gov

Furthermore, the molecule possesses multiple potential coordination sites—the nitrogen and oxygen of the sulfinylamino group and the nitrogen of the nitrile group. This allows it to act as a ligand for transition metals. Benzonitrile itself is a well-known labile ligand in organometallic chemistry, famously used in the catalyst precursor bis(benzonitrile)palladium(II) chloride, PdCl₂(PhCN)₂. wikipedia.org The benzonitrile ligands in such complexes are easily displaced, making them excellent starting points for generating catalytically active species.

By analogy, a complex of a transition metal with this compound could function as a catalyst precursor. The electronic properties of the ligand, modulated by both the sulfinylamino and cyano groups, could influence the stability, activity, and selectivity of the resulting catalyst in reactions such as cross-coupling, hydrogenation, or polymerization.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For sulfinylamines, the sulfur atom can be a stereogenic center, making the development of enantioselective synthetic methods a key research focus. Future efforts are geared towards creating optically pure sulfinamides and their derivatives, which are versatile chiral auxiliaries and synthons.

Research has demonstrated the power of chiral auxiliaries in synthesizing enantiomerically pure sulfinimines, which are precursors to a wide range of amine derivatives. acs.orgnih.gov One established method involves the reaction of aldehydes with a chiral sulfinamide, such as the Andersen reagent ((R)- or (S)-menthyl p-toluenesulfinate), in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). nih.gov This approach could be adapted for 4-(sulfinylamino)benzonitrile to produce chiral variants.

More recent strategies focus on catalytic asymmetric synthesis to improve efficiency and atom economy. This includes the use of chiral ligands with metal catalysts, such as rhodium or copper, to induce enantioselectivity. acs.orgnih.gov For instance, Rhodium(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been successfully used for the enantioselective synthesis of sulfur-chiral 1,2-benzothiazines through C-H activation of sulfoximines. nih.gov Similarly, copper-catalyzed asymmetric addition of aryl boroxines to sulfinylamines represents a promising route to chiral sulfinamides. acs.org Another innovative approach is the use of enantiopure N-H oxaziridines for the electrophilic amination of sulfenamides, yielding configurationally stable, enantioenriched sulfinamides. uni-muenchen.de

These methodologies pave the way for producing enantiopure derivatives of this compound, unlocking their potential in asymmetric synthesis.

Table 1: Comparison of Asymmetric Synthetic Methods for Chiral Sulfur Compounds

| Method | Description | Key Reagents/Catalysts | Advantages |

| Chiral Auxiliary | Use of a stoichiometric chiral molecule to direct the stereochemical outcome of a reaction. | Andersen reagent, Phenylglycine-derived auxiliaries. nih.govacs.org | High diastereoselectivity, reliable. |

| Catalytic C-H Activation | Transition metal-catalyzed activation and functionalization of a C-H bond to create a new stereocenter. | Chiral Rh(III) complexes. nih.gov | High atom economy, direct functionalization. |

| Catalytic Nucleophilic Addition | Asymmetric addition of nucleophiles to sulfinylamines catalyzed by a chiral metal complex. | Cu-catalysts with chiral ligands. acs.org | Good enantioselectivity, broad substrate scope. |

| Electrophilic Amination | Use of chiral nitrogen-transfer reagents to create chiral sulfinamides from sulfenamides. | Enantiopure N-H oxaziridines. uni-muenchen.de | Produces configurationally stable products. |

Exploration of New Reaction Manifolds and Mechanistic Pathways

The N=S=O group in this compound is a versatile functional group capable of participating in a variety of transformations beyond simple nucleophilic additions. Research is actively exploring new reaction manifolds to construct complex molecular architectures.

Cycloaddition Reactions: N-sulfinylamines are effective dienophiles and can participate in cycloaddition reactions. wikipedia.org For example, they undergo [4+2] cycloadditions (Diels-Alder reactions) and [2+2] cycloadditions with various partners. nih.govacs.org Recent studies have shown that photosensitized energy transfer can be used to modulate the reactivity of N-sulfonylimines, leading to either dearomative [4+2] or azetidine-forming [2+2] cycloadditions, allowing for the stereoselective construction of complex 3D scaffolds. nih.gov These photochemical methods, which operate under mild conditions, could be applied to this compound to generate novel polycyclic structures.

Radical Chemistry: The innate reactivity of radicals offers a powerful tool for forming challenging chemical bonds. A notable development is the direct decarboxylative cross-coupling of carboxylic acids with chiral sulfinimines, promoted by nickel catalysts. nih.gov This method allows for the modular assembly of exotic α-amino acids with high enantiopurity. Applying this to derivatives of this compound could provide access to a new class of non-proteinogenic amino acids.

Visible-Light-Mediated Reactions: Emerging research has introduced N-sulfinylamines into visible-light-induced carbene chemistry. acs.orgnih.gov In these transition-metal-free protocols, different carbene precursors react with the N=S=O group to furnish valuable amides and α-iminoesters. acs.orgnih.gov This represents a significant expansion of the synthetic utility of sulfinylamines, offering mild and efficient routes to diverse functional groups.

Table 2: Emerging Reaction Types for N-Sulfinylamines

| Reaction Type | Description | Key Features | Potential Products from this compound |

| [4+2] Cycloaddition | A concerted or stepwise reaction between a diene and a dienophile (the N=S=O group) to form a six-membered ring. | Stereospecific, creates complex polycycles. nih.gov | Novel heterocyclic scaffolds. |

| [2+2] Cycloaddition | A reaction between two unsaturated molecules to form a four-membered ring. | Can be promoted by light, forms strained rings like azetidines. nih.gov | Functionalized azetidine (B1206935) derivatives. |

| Radical Cross-Coupling | Formation of a new bond via the coupling of two radical species. | Tolerant of steric and electronic variations, modular. nih.gov | Novel α-amino acid derivatives. |

| Visible-Light Carbene Insertion | Reaction with a carbene generated by visible light, leading to insertion into the N=S=O bond. | Transition-metal-free, mild conditions. acs.orgnih.gov | Amides, α-iminoesters. |

Integration with Flow Chemistry and Automated Synthesis